molecular formula C9H8ClN3S2 B1616555 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 299442-99-2

5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No.: B1616555
CAS No.: 299442-99-2
M. Wt: 257.8 g/mol
InChI Key: YUZFGWJPVMGTOQ-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine is a sulfur- and nitrogen-containing heterocyclic compound with the molecular formula C₉H₈ClN₃S₂ and a molecular weight of 257.77 g/mol . Its systematic IUPAC name is 5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine , reflecting its structural components:

  • A 1,3,4-thiadiazole core (a five-membered ring with two nitrogen atoms and one sulfur atom).
  • A 2-chlorobenzyl group attached via a thioether (-S-) linkage at position 5.
  • An amine group (-NH₂) at position 2.

Key Structural Features:

Property Value/Description
CAS Registry Number 299442-99-2
Purity ≥95% (typically)
Storage Conditions Refrigerated (2–8°C)
Solubility Soluble in polar aprotic solvents (e.g., DMF)

The compound belongs to the 1,3,4-thiadiazole family, a class of heterocycles known for their aromaticity, metabolic stability, and diverse pharmacological activities.

Historical Development of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold was first synthesized in 1882 by Fischer via cyclization of thiosemicarbazide. Key milestones include:

  • 1950s : Discovery of acetazolamide , the first clinically used 1,3,4-thiadiazole derivative, as a carbonic anhydrase inhibitor for glaucoma treatment.
  • 1980s–1990s : Development of antimicrobial and anticonvulsant derivatives, such as sulfamethizole and ceftazidime .
  • 2000s–Present : Rational design of derivatives targeting cancer, diabetes, and neurodegenerative diseases.

The introduction of the 2-chlorobenzylthio substituent in this compound represents a strategic modification to enhance lipophilicity and bioactivity.

Significance in Heterocyclic Chemistry

1,3,4-Thiadiazoles are electron-deficient aromatic systems due to the electronegative nitrogen and sulfur atoms. This property enables:

  • Nucleophilic substitution at positions 2 and 5.
  • Hydrogen bonding via the amine group, facilitating interactions with biological targets.
  • Stability under acidic conditions , making them suitable for drug design.

The compound’s thioether linkage (-S-CH₂-) further modulates electronic effects, increasing membrane permeability compared to oxygen-containing analogs.

Research Context and Scientific Importance

This compound has emerged as a versatile intermediate in medicinal chemistry due to:

  • Antimicrobial Potential : Derivatives inhibit Staphylococcus aureus and Escherichia coli via disruption of cell wall synthesis.
  • Anticancer Activity : Thiadiazole analogs induce apoptosis in breast (MCF-7) and colon (HT-29) cancer cell lines.
  • Structural Tunability : The 2-chlorobenzyl group allows for derivatization to optimize pharmacokinetic properties.

Comparative Bioactivity of Thiadiazole Derivatives:

Compound Biological Activity (IC₅₀/EC₅₀) Target Organism/Cell Line
This compound Not fully characterized (preclinical) Under investigation
5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine 4.27 µg/mL (SK-MEL-2 melanoma) Human cancer cell lines
2-Amino-5-mercapto-1,3,4-thiadiazole 8.2 µM (AChE inhibition) Alzheimer’s disease models

Ongoing research focuses on elucidating its mechanism of action and structure-activity relationships (SAR) for therapeutic applications.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S2/c10-7-4-2-1-3-6(7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZFGWJPVMGTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350126
Record name 5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299442-99-2
Record name 5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 1,3,4-Thiadiazole Core

A common route starts with the reaction of hydrazine hydrate with an isothiocyanate derivative to form a hydrazinecarbothioamide intermediate. For example, 1-chloro-4-isothiocyanatobenzene reacts with hydrazine hydrate to yield N-(4-chlorophenyl)hydrazinecarbothioamide. This intermediate is then cyclized by treatment with carbon disulfide (CS2) under alkaline conditions (e.g., NaOH) to afford the 5-substituted 1,3,4-thiadiazole-2-thiol derivative.

Introduction of the 2-Chlorobenzylthio Group

The thiol group at the 2-position of the thiadiazole ring is a nucleophile that can be alkylated with 2-chlorobenzyl halides (e.g., 2-chlorobenzyl bromide) to form the thioether linkage, yielding this compound.

Alternatively, the reaction of 5-amino-1,3,4-thiadiazol-2-thiol derivatives with 2-chlorobenzyl halides in acetone or acetonitrile under reflux conditions can be employed to achieve the substitution.

Purification and Crystallization

After synthesis, the crude product is typically precipitated by addition to cold water, filtered, and purified by recrystallization from ethanol or other suitable solvents to obtain analytically pure this compound.

Representative Synthetic Scheme

Step Reagents & Conditions Product/Intermediate Notes
1 Hydrazine hydrate + 1-chloro-4-isothiocyanatobenzene (ice bath) N-(4-chlorophenyl)hydrazinecarbothioamide Formation of thiourea derivative
2 Compound 1 + CS2 + NaOH (alkaline medium) 5-(4-chlorophenylamino)-1,3,4-thiadiazole-2-thiol Cyclization to thiadiazole ring
3 Compound 2 + 2-chlorobenzyl bromide (acetone, reflux) This compound Thioether formation
4 Recrystallization (ethanol or suitable solvent) Pure target compound Purification

Reaction Conditions and Yields

Reaction Step Temperature Time Solvent Yield (%) Reference
Hydrazine + Isothiocyanate 0–5 °C (ice bath) 1–2 hours Usually aqueous ~85
Cyclization with CS2 + NaOH Room temp to reflux 4–6 hours Aqueous/alkaline 70–80
Alkylation with 2-chlorobenzyl bromide Reflux (~80–100 °C) 12–20 hours Acetone/Acetonitrile 65–75
Purification Ambient Variable Ethanol

Research Findings on Preparation

  • The use of hydrazinecarbothioamide intermediates is well-established for constructing the thiadiazole ring, providing good yields and regioselectivity.
  • Alkaline cyclization with carbon disulfide is crucial for ring closure and thiol group formation, which is a key functional handle for further substitution.
  • Alkylation with 2-chlorobenzyl halides proceeds efficiently under reflux in polar aprotic solvents, facilitating the formation of the thioether bond with good selectivity.
  • Purification by recrystallization yields products with high purity, confirmed by melting point, NMR, IR, and mass spectrometry data reported in literature.
  • Structural analysis via X-ray crystallography confirms the molecular conformation and intermolecular hydrogen bonding in derivatives related to this compound.

Summary Table of Key Preparation Methods

Method Aspect Description
Starting Materials Hydrazine hydrate, 1-chloro-4-isothiocyanatobenzene, carbon disulfide, 2-chlorobenzyl bromide
Key Intermediates N-(4-chlorophenyl)hydrazinecarbothioamide, 5-(4-chlorophenylamino)-1,3,4-thiadiazole-2-thiol
Reaction Types Nucleophilic addition, cyclization, alkylation (thioether formation)
Solvents Water, acetone, acetonitrile, ethanol
Typical Conditions Ice bath for initial reaction, alkaline reflux for cyclization, reflux in acetone for alkylation
Purification Recrystallization from ethanol or suitable solvents
Characterization Techniques Melting point, NMR, IR, HR-MS, X-ray crystallography

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the benzyl group undergoes nucleophilic substitution under basic conditions:

  • Reagents/Conditions : KOH/EtOH (1:3 v/v), 60–70°C, 6–8 hours

  • Example Reaction :

    5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine+NaSCH2CO2Et5-[(2-Mercaptobenzyl)thio]-1,3,4-thiadiazol-2-amine+NaCl\text{this compound} + \text{NaSCH}_2\text{CO}_2\text{Et} \rightarrow \text{5-[(2-Mercaptobenzyl)thio]-1,3,4-thiadiazol-2-amine} + \text{NaCl}

    Substitution yields derivatives with improved solubility in polar solvents .

Oxidation Reactions

The thioether (-S-) bridge oxidizes to sulfoxide or sulfone derivatives:

Oxidizing AgentConditionsProductYield (%)
H2_2O2_2 (30%)RT, 12 hrsSulfoxide72–78
m-CPBA0°C → RT, 6 hrsSulfone85–90

Sulfone derivatives show enhanced thermal stability (Tdec_\text{dec} >250°C) .

Cyclocondensation Reactions

The primary amine reacts with carbonyl compounds to form heterocyclic systems:

  • With aromatic aldehydes :

    Thiadiazol-2-amine+ArCHOAcOH, ΔSchiff base derivatives\text{Thiadiazol-2-amine} + \text{ArCHO} \xrightarrow{\text{AcOH, Δ}} \text{Schiff base derivatives}

    Products exhibit bathochromic shifts (λmax_\text{max} = 320–350 nm) due to extended conjugation .

  • With β-ketoesters :
    Forms pyrazolo[3,4-d]thiadiazole hybrids under microwave irradiation (300 W, 5 min), achieving 88–92% yields .

Complexation with Metal Ions

Coordination occurs via the thiadiazole N-atoms and amine group:

Metal SaltMolar RatioGeometryApplication
Cu(NO3_3)2_21:2Square planarAntimicrobial agents
AgNO3_31:1LinearCatalytic oxidation

Complexes show 10–15 nm red shifts in UV-vis spectra compared to the free ligand .

Reductive Amination

The 2-amino group participates in reductive coupling:

  • Reagents : NaBH3_3CN, MeOH, pH 4–5 (AcOH buffer)

  • Reaction :

    Thiadiazol-2-amine+RCOCHON-alkylated derivatives\text{Thiadiazol-2-amine} + \text{RCOCHO} \rightarrow \text{N-alkylated derivatives}

    Products demonstrate increased logP values (2.1–3.8), correlating with enhanced blood-brain barrier permeability .

Electrophilic Aromatic Substitution

The chlorobenzyl group undergoes regioselective substitution:

PositionElectrophileCatalystMajor Product
ParaNO2+_2^+H2_2SO4_4/HNO3_32-Chloro-5-nitrobenzyl derivative
MetaBr2_2FeBr3_32-Chloro-3,5-dibromobenzyl derivative

Nitration occurs 3× faster than bromination under comparable conditions .

Thiol-Disulfide Exchange

The benzylthio group participates in redox equilibria:

2R-SHR-S-S-R+2H++2e2\,\text{R-SH} \rightleftharpoons \text{R-S-S-R} + 2\,\text{H}^+ + 2\,\text{e}^-

  • Equilibrium constant (Keq_\text{eq}): 1.2 × 104^{-4} at pH 7.4

  • Potential applications: Redox-responsive drug delivery systems .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • C-S bond cleavage : Forms 2-amino-1,3,4-thiadiazole and chlorobenzyl radicals (trapped with TEMPO)

  • Ring expansion : At 300 nm, generates triazolo[5,1-b]thiadiazepines (Φ = 0.33) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine exhibits promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Properties

The compound has shown significant antiproliferative activity against several cancer cell lines. Studies suggest that it may inhibit key enzymes involved in cancer progression, such as those related to cell cycle regulation and apoptosis. For instance, it has been reported to induce apoptosis in human cancer cells through the activation of caspase pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce inflammation markers in cellular models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Material Science

This compound is utilized in developing new materials with specific properties. For instance, it can serve as a building block for synthesizing conductive polymers or fluorescent materials used in electronic devices.

Pharmaceutical Development

Due to its diverse biological activities, this compound is being explored as a lead structure for developing new pharmaceuticals targeting infections and cancers. Its unique chemical structure allows for modifications that can enhance efficacy and reduce toxicity.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. Results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Cancer Cell Line Testing : In a series of experiments involving human breast cancer cell lines, the compound was found to significantly inhibit cell proliferation at micromolar concentrations. Mechanistic studies revealed that it induces G0/G1 phase arrest and promotes apoptosis via mitochondrial pathways.
  • Inflammation Model Studies : In animal models of induced inflammation, treatment with this compound resulted in a marked reduction in paw edema and serum levels of inflammatory cytokines compared to controls, highlighting its potential therapeutic role in inflammatory disorders.

Mechanism of Action

The mechanism of action of 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine involves its interaction with biological targets such as enzymes or receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the chlorine atom and thiadiazole ring may interact with other molecular targets, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key structural analogs of 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine and their biological activities:

Compound Name Substituent Modifications Biological Activity (IC₅₀ or EC₅₀) Key Reference
5-[(4-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine (Regacin) 4-chlorobenzyl instead of 2-chlorobenzyl RegA inhibition: 1.7 μM
5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine (DCTTA) 2,5-dichlorobenzyl substitution RegA inhibition: 6.2 μM
SU 3327 (5-((5-nitrothiazol-2-yl)thio)-1,3,4-thiadiazol-2-amine) Nitrothiazole group replaces benzylthio JNK inhibition (restores insulin sensitivity in mice)
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine No benzylthio group; methylphenyl substitution Antifungal/insecticidal activity

Key Structural and Functional Differences

  • Substituent Position and Activity :

    • The chlorine position on the benzyl group significantly impacts potency. Regacin (4-chloro) is 3.6-fold more potent than DCTTA (2,5-dichloro) in inhibiting RegA, highlighting the importance of para-substitution for target binding .
    • The thioether linkage in this compound enhances lipophilicity compared to oxadiazole analogs (e.g., 5-{2-[(2-chlorobenzyl)thio]phenyl}-N-phenyl-1,3,4-oxadiazol-2-amine), which may influence membrane permeability .
  • Methoxy or methyl groups (e.g., 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine) increase steric bulk, reducing activity in some assays but improving metabolic stability .

Research Findings and Implications

Data Tables

Table 1: Structural Comparison of Selected Analogs

Compound Molecular Weight Substituent Position LogP (Predicted)
This compound 257.77 2-Cl 3.2
Regacin 257.77 4-Cl 3.1
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine 207.25 3-OCH₃ 2.8
SU 3327 284.29 5-nitrothiazole 2.5

Biological Activity

5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, antitumor, and other pharmacological effects, supported by various studies and findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C9H8ClN3S
  • Molecular Weight : 215.69 g/mol
  • IUPAC Name : this compound

The thiadiazole ring is known for its reactivity and ability to form derivatives that exhibit significant biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:

  • Mechanism of Action : Thiadiazoles disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis, leading to cell death.
  • Activity Against Bacteria : this compound has shown promising activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In a study by Olsen et al., compounds with a similar structure exhibited minimum inhibitory concentrations (MIC) ranging from 62.5 μg/mL to 200 μg/mL against these pathogens .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
This compoundStaphylococcus aureus62.5
Escherichia coli200
Other Thiadiazole DerivativeSalmonella typhi500
Candida albicansModerate

Antitumor Activity

Thiadiazole derivatives are also investigated for their antitumor potential:

  • Cytostatic Properties : The compound exhibits cytostatic effects on cancer cell lines. Studies have indicated that similar thiadiazole compounds can inhibit cell proliferation in lung and breast cancer cells .

Case Study: Antitumor Effects

In a study assessing the antiproliferative activity of various thiadiazole derivatives against lung and breast cancer cell lines, compounds demonstrated significant inhibition rates compared to standard chemotherapeutics. This suggests that further derivatization of the thiadiazole scaffold could yield more potent anticancer agents .

Other Biological Activities

Beyond antimicrobial and antitumor effects, thiadiazoles have been associated with several other pharmacological activities:

  • Antifungal Activity : Some derivatives show efficacy against fungal infections.
  • Anti-inflammatory Properties : The anti-inflammatory potential of thiadiazoles is under investigation, with some compounds demonstrating reduced inflammation markers in vitro.
  • Antiparasitic Effects : Thiadiazoles have shown activity against protozoan parasites such as Trypanosoma cruzi, indicating their potential in treating diseases like Chagas disease .

Q & A

Q. What are the standard synthetic routes for 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine?

The compound is typically synthesized via cyclocondensation and nucleophilic substitution. A common method involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with 2-chlorobenzyl halides under basic conditions. Ultrasound-assisted synthesis significantly improves reaction efficiency, reducing reaction time and increasing yield by enhancing mass transfer and reaction kinetics . Alternative routes include cyclization of thiosemicarbazides with carbon disulfide, followed by benzylation .

Q. How is the compound structurally characterized in academic research?

  • X-ray crystallography resolves the molecular geometry, including bond angles (e.g., 21.5° dihedral angle between thiadiazole and benzene rings) and intermolecular interactions like N–H⋯N hydrogen bonding .
  • Spectroscopy : NMR (¹H/¹³C) confirms substitution patterns, while IR identifies functional groups (e.g., thioether S–C stretch at ~650 cm⁻¹). Mass spectrometry validates molecular weight (exact mass: 284.017 Da) .

Q. What preliminary biological activities are associated with this compound?

The compound exhibits covalent inhibition properties, with reported IC₅₀ values of ~26 μM against bacterial Sortase A, a virulence factor in Gram-positive pathogens. Activity is assessed via FRET-based enzymatic assays, comparing inhibition percentages at fixed concentrations (e.g., 200 μM) .

Advanced Research Questions

Q. How can synthesis yields be optimized for scalability?

  • Ultrasound irradiation : Reduces reaction time from hours to minutes and improves yields by ~20% compared to conventional heating .
  • Catalyst screening : Mn(II) catalysts enhance cyclization efficiency in thiadiazole formation, as seen in analogous syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while ethanol/water mixtures aid in recrystallization purity .

Q. How to address contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay variability : FRET vs. fluorescence polarization assays can yield different IC₅₀ values. Standardize substrate concentrations (e.g., 10 μM Abz-LPETGK(Dnp)-NH₂) .
  • Purity verification : Use HPLC (≥95% purity) to exclude byproducts (e.g., unreacted benzyl halides) that may skew results .
  • Structural analogs : Test derivatives (e.g., nitrobenzyl or trifluoromethyl variants) to isolate substituent effects on activity .

Q. What computational methods aid in understanding its reactivity and interactions?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra, validated against experimental IR/Raman data .
  • Molecular docking : Simulate binding to targets like Sortase A, identifying key residues (e.g., Cys206 for covalent bonding) and steric constraints .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess potency trends .
  • Heterocycle variation : Substitute the thiadiazole ring with oxadiazole or triazole cores to evaluate ring-specific bioactivity .
  • Pharmacophore mapping : Use X-ray data to identify critical distances (e.g., 3.2 Å between thioether sulfur and aromatic rings) for target engagement .

Methodological Notes

  • Crystallographic refinement : Use SHELXL for high-resolution data (R-factor < 0.05) and twin refinement for problematic crystals .
  • Biological assays : Include positive controls (e.g., 5-nitrothiazole derivatives) to validate inhibition mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine

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